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Compound of Interest

Compound Name: Penciclovir-d4

Cat. No.: B562112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Penciclovir-d4, a deuterated

analog of the antiviral drug Penciclovir. This document details its chemical properties,

mechanism of action, and its critical role as an internal standard in analytical and

pharmacokinetic studies.

Core Data Presentation
Penciclovir-d4 is primarily utilized as an internal standard for the quantitative analysis of

Penciclovir in biological matrices. Its key properties are summarized below.
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Property Value Reference

CAS Number 1020719-72-5 N/A

Molecular Formula C₁₀H₁₁D₄N₅O₃ N/A

Molecular Weight 257.28 g/mol N/A

Synonyms BRL 39123-d4 N/A

Chemical Name

2-amino-9-[1,1,2,2-

tetradeuterio-4-hydroxy-3-

(hydroxymethyl)butyl]-1H-

purin-6-one

N/A

Appearance White to pale yellow solid N/A

Solubility

Water: 1.7 mg/mL, Methanol:

0.2 mg/mL, Propylene Glycol:

1.3 mg/mL

N/A

Storage
Recommended at -20°C for

long-term storage.
N/A

Mechanism of Action: Penciclovir
Penciclovir is a synthetic acyclic guanine analog that, in its initial form, is inactive. Its antiviral

activity is dependent on its conversion to the active triphosphate form within virus-infected cells.

This process provides a high degree of selectivity for infected over uninfected cells.

The mechanism involves a three-step phosphorylation cascade:

Mono-phosphorylation: In a herpes virus-infected cell, the viral thymidine kinase (TK)

recognizes Penciclovir and catalyzes its conversion to Penciclovir monophosphate. This is

the rate-limiting step and is significantly more efficient than the phosphorylation by host cell

kinases, leading to an accumulation of the monophosphate form in infected cells.

Di- and Tri-phosphorylation: Cellular kinases subsequently convert Penciclovir

monophosphate into the diphosphate and finally the active triphosphate form, Penciclovir

triphosphate.
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Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of

the viral DNA polymerase, competing with the natural substrate, deoxyguanosine

triphosphate (dGTP). Incorporation of Penciclovir triphosphate into the growing viral DNA

chain results in the termination of DNA synthesis, thus preventing viral replication.
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Caption: Mechanism of action of Penciclovir in a herpes virus-infected cell.

Experimental Protocols
Synthesis of Penciclovir-d4
A detailed, publicly available, step-by-step protocol for the synthesis of Penciclovir-d4 is not

readily found in the scientific literature. However, a general strategy for the synthesis of

deuterated nucleoside analogs can be inferred from existing literature on the synthesis of

Penciclovir and other deuterated compounds.

General Synthetic Strategy (Hypothetical):

The synthesis would likely involve the introduction of deuterium atoms at the desired positions

of a suitable precursor molecule before the final assembly of the Penciclovir-d4 structure. A

plausible approach would be the deuteration of a key intermediate in the synthetic pathway of

Penciclovir.
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For example, a common route to Penciclovir involves the alkylation of a protected guanine

derivative with a suitable side chain. The deuterium atoms could be introduced into this side

chain prior to the alkylation step. This could be achieved through methods such as:

Deuterium gas (D₂) reduction: Catalytic reduction of a double or triple bond in the side-chain

precursor using deuterium gas.

Deuteride reagents: Use of deuterated reducing agents, such as sodium borodeuteride

(NaBD₄) or lithium aluminum deuteride (LiAlD₄), to reduce a carbonyl or ester group in the

side-chain precursor.

Deuterium exchange: Acid- or base-catalyzed exchange of protons for deuterons at specific

positions in the precursor molecule.

Following the successful deuteration of the side-chain intermediate, the synthesis would

proceed with the coupling to the guanine base and subsequent deprotection steps to yield

Penciclovir-d4. Purification would typically be achieved through chromatographic techniques

such as column chromatography or preparative high-performance liquid chromatography

(HPLC). The final product's identity and isotopic purity would be confirmed by mass

spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow: Pharmacokinetic Study using
Penciclovir-d4 as an Internal Standard
Penciclovir-d4 is an ideal internal standard for pharmacokinetic studies of Penciclovir due to

its similar chemical and physical properties to the unlabeled drug, but with a distinct mass that

allows for its differentiation by mass spectrometry.

Below is a typical experimental workflow for a pharmacokinetic study of Penciclovir in plasma

samples following the oral administration of its prodrug, Famciclovir.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b562112?utm_src=pdf-body
https://www.benchchem.com/product/b562112?utm_src=pdf-body
https://www.benchchem.com/product/b562112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Study Workflow

Oral Administration of Famciclovir to Subject

Collection of Blood Samples at Timed Intervals

Plasma Separation by Centrifugation

Spiking of Plasma Samples with Penciclovir-d4 (Internal Standard)

Protein Precipitation (e.g., with acetonitrile or methanol)

Supernatant Extraction and Evaporation

Reconstitution in Mobile Phase

LC-MS/MS Analysis

Data Analysis and Pharmacokinetic Modeling
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Caption: A typical experimental workflow for a pharmacokinetic study of Penciclovir.
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Detailed Methodologies:

Sample Collection and Preparation:

Blood samples are collected from subjects at predetermined time points after drug

administration into tubes containing an anticoagulant (e.g., EDTA).

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C).

A known volume of plasma is aliquoted into a clean tube.

Internal Standard Spiking and Sample Extraction:

A precise amount of Penciclovir-d4 solution (internal standard) is added to each plasma

sample.

Protein precipitation is performed by adding a solvent such as acetonitrile or methanol,

followed by vortexing and centrifugation to pellet the precipitated proteins.

The supernatant is transferred to a new tube and evaporated to dryness under a stream of

nitrogen.

LC-MS/MS Analysis:

The dried extract is reconstituted in the mobile phase.

An aliquot of the reconstituted sample is injected into an HPLC system coupled to a

tandem mass spectrometer (LC-MS/MS).

Chromatographic Conditions (Example):

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Penciclovir: e.g., m/z 254.1 → 152.1

Penciclovir-d4: e.g., m/z 258.1 → 156.1

Data Analysis:

The peak area ratios of Penciclovir to Penciclovir-d4 are used to construct a calibration

curve from standards of known concentrations.

The concentrations of Penciclovir in the unknown samples are determined from the

calibration curve.

The resulting concentration-time data are used to calculate pharmacokinetic parameters

such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC

(area under the curve), and half-life.

To cite this document: BenchChem. [In-Depth Technical Guide: Penciclovir-d4]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562112#cas-
number-for-penciclovir-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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